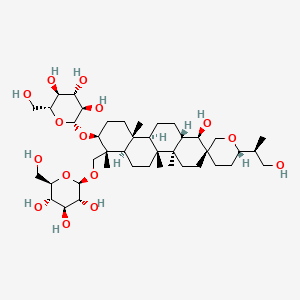

Hosenkoside D

Description

Properties

Molecular Formula |

C42H72O15 |

|---|---|

Molecular Weight |

817.0 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O15/c1-21(16-43)23-8-13-42(20-53-23)15-14-40(4)22(35(42)52)6-7-27-38(2)11-10-28(57-37-34(51)32(49)30(47)25(18-45)56-37)39(3,26(38)9-12-41(27,40)5)19-54-36-33(50)31(48)29(46)24(17-44)55-36/h21-37,43-52H,6-20H2,1-5H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40+,41+,42+/m0/s1 |

InChI Key |

AKYWEEHCEBAGNO-FWNFINTESA-N |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO1 |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Hosenkoside D: An In-depth Technical Overview

CAS Number: 156823-94-8 Molecular Formula: C₄₂H₇₂O₁₅

Hosenkoside D is a naturally occurring glycoside classified within the baccharane family of triterpenoids.[1] While this compound is available from several chemical suppliers, in-depth scientific literature detailing its specific biological activities, mechanisms of action, and associated experimental protocols is notably scarce. This compound is one of many structurally related glycosides isolated from the plant Impatiens balsamina, a species with a history of use in traditional medicine.

This technical guide synthesizes the limited available information on this compound and provides context based on the broader family of hosenkosides and baccharane glycosides, offering a framework for researchers and drug development professionals interested in this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from supplier specifications and chemical databases.

| Property | Value | Source |

| CAS Number | 156823-94-8 | [1] |

| Molecular Formula | C₄₂H₇₂O₁₅ | [1] |

| Purity | ≥98% | |

| Physical Description | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Biological Activity and Therapeutic Potential

-

Anti-tumor Activity: Several related hosenkosides have been investigated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects: Compounds structurally similar to this compound, such as Hosenkoside C, have been noted for their potential to suppress the production of pro-inflammatory mediators.

-

Antimicrobial Properties: Extracts of Impatiens balsamina, rich in glycosides, have shown activity against various bacteria and fungi.

Given the shared baccharane core structure, it is plausible that this compound may exhibit similar biological activities. However, empirical validation through dedicated in vitro and in vivo studies is necessary to confirm this.

Experimental Protocols

Due to the absence of published research specifically on this compound, detailed experimental protocols for this compound are not available. To facilitate future research, this section provides a generalized experimental workflow for investigating the potential biological activities of a novel glycoside like this compound, based on common practices for related compounds.

General Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the initial in vitro screening of this compound.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. Research on related compounds suggests that potential mechanisms of action could involve pathways central to cell proliferation, inflammation, and apoptosis. A hypothetical signaling cascade that could be investigated for this compound's potential anti-inflammatory effects is depicted below.

Caption: A hypothetical model of this compound's potential anti-inflammatory mechanism.

Future Directions

The lack of specific data on this compound highlights a significant research gap. Future investigations should focus on:

-

Comprehensive Bioactivity Screening: Evaluating this compound against a diverse panel of cancer cell lines and in various models of inflammation and microbial infection.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in animal models.

A systematic approach to characterizing the pharmacological properties of this compound will be crucial in determining its potential for future drug development.

References

Hosenkoside D molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Hosenkoside D, a member of the baccharane glycoside family of natural products. The information is presented to support research and development activities.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a range of experimental calculations and considerations, from solution preparation to spectrometric analysis.

| Identifier | Value | Reference |

| Molecular Formula | C42H72O15 | |

| Molecular Weight | 817.0 g/mol | |

| CAS Number | 156823-94-8 |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound, as well as for its use in biological assays, are beyond the scope of this document. Such methodologies would typically be detailed in primary research articles and can be developed based on standard practices in natural product chemistry and pharmacology. A generalized workflow for the isolation and characterization of a natural product like this compound is depicted in the following section.

Conceptual Workflow Visualization

The following diagram illustrates a representative workflow for the isolation and identification of this compound from a plant source. This serves as a conceptual guide to the experimental stages that would be involved.

Caption: Generalized workflow for the isolation and identification of this compound.

An In-Depth Technical Guide to Hosenkoside D: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside D is a naturally occurring triterpenoid saponin isolated from the seeds of Impatiens balsamina. As a member of the hosenkoside family of compounds, it holds potential for further investigation within the realms of pharmacology and drug discovery. This technical guide aims to provide a comprehensive overview of the currently available scientific data on this compound, including its physical and chemical properties, with the acknowledgment that specific experimental data for this compound is limited in the public domain. This document will also touch upon the general methodologies used for the study of related compounds, which can serve as a foundational framework for future research on this compound.

Physical and Chemical Properties of this compound

Precise experimental data for many of the physical and chemical properties of this compound are not extensively reported in peer-reviewed literature. The available information is summarized in the table below. For context, general properties of related saponins are also mentioned, though these should not be directly extrapolated to this compound without experimental verification.

| Property | Value | Source/Comment |

| Molecular Formula | C₄₂H₇₂O₁₅ | ChemFaces |

| Molecular Weight | 817.0 g/mol | ChemFaces |

| CAS Number | 156823-94-8 | ChemFaces |

| Appearance | Solid (assumed) | General property of isolated saponins. |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | Other hosenkosides show solubility in DMSO, pyridine, methanol, and ethanol. The solubility of this compound would need to be experimentally determined. |

| Spectral Data (NMR) | Not Reported | The structures of hosenkosides are typically elucidated using 2D NMR techniques (COSY, HMQC, HMBC, ROESY). Specific ¹H and ¹³C NMR data for this compound are not currently available in public databases. |

Experimental Protocols

Detailed experimental protocols specifically for the isolation, purification, and biological evaluation of this compound are not available in the current body of scientific literature. However, the general methodologies employed for the study of other hosenkosides and natural products from Impatiens balsamina can provide a roadmap for future research.

General Isolation and Purification Workflow

The isolation of hosenkosides from Impatiens balsamina seeds typically involves a multi-step process. The following is a generalized workflow based on protocols for similar compounds.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of hosenkosides is typically determined through a combination of spectroscopic techniques.

Caption: Spectroscopic methods for structure elucidation.

Biological Activity and Signaling Pathways

Specific biological activities and the associated signaling pathways for this compound have not yet been reported. However, related compounds and extracts from Impatiens balsamina have demonstrated various biological effects, suggesting potential areas of investigation for this compound.

Potential Areas for Investigation

-

Anti-inflammatory Activity: Other saponins have been shown to possess anti-inflammatory properties. Future studies on this compound could explore its effects on key inflammatory mediators and signaling pathways.

-

Anticancer Activity: Many plant-derived saponins exhibit cytotoxic effects against various cancer cell lines. Research into this compound's potential as an anticancer agent would be a valuable pursuit.

Hypothetical Signaling Pathway for Investigation (Anti-inflammatory)

Based on the known mechanisms of other anti-inflammatory natural products, a potential signaling pathway that could be investigated for this compound is the NF-κB pathway.

Caption: Hypothetical anti-inflammatory mechanism of this compound via NF-κB pathway.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential for further scientific exploration. The current body of knowledge is limited to its basic chemical formula and molecular weight. To unlock its potential, future research should focus on:

-

Complete Physicochemical Characterization: Detailed experimental determination of its melting point, solubility in various solvents, and comprehensive spectral analysis (¹H NMR, ¹³C NMR, IR, UV-Vis).

-

Biological Screening: A broad-based screening of its biological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts any identified biological effects.

-

Development of Standardized Protocols: Establishing and publishing detailed protocols for the extraction, isolation, and purification of this compound to ensure reproducibility of research findings.

The information presented in this guide serves as a starting point for researchers and scientists interested in investigating this compound. The methodologies and hypothetical pathways described for related compounds offer a logical framework for initiating new studies that will contribute to a more complete understanding of this intriguing natural product.

Hosenkoside D: A Technical Guide to its Solubility for Researchers and Drug Development Professionals

Introduction

Hosenkoside D is a naturally occurring triterpenoid saponin isolated from the seeds of Impatiens balsamina L., a plant with a history of use in traditional medicine. As a member of the baccharane glycoside family, this compound and its analogs are subjects of scientific interest for their potential pharmacological activities. For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of this compound, particularly its solubility in various solvents, is fundamental for experimental design, formulation development, and bioactivity assessment.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound and related compounds. Due to the limited specific quantitative data for this compound in publicly available literature, this guide also includes data for other closely related hosenkosides to provide a general understanding of the solubility profile of this class of compounds. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented to enable researchers to ascertain the precise solubility of this compound in their solvents of interest.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 156823-94-8 |

| Molecular Formula | C42H72O15 |

| Molecular Weight | 817.0 g/mol |

Solubility of Hosenkosides in Various Solvents

While specific quantitative solubility data for this compound is scarce, qualitative information suggests its solubility in several common organic solvents. The following table summarizes the available solubility information for this compound and other related hosenkosides, providing a comparative reference. It is important to note that much of the available data from commercial suppliers is presented as "≥" a certain concentration, indicating that the saturation point was not determined in their standard dissolution tests.

| Compound | Solvent | Solubility | Remarks |

| This compound | DMSO, Pyridine, Methanol, Ethanol | Soluble | Qualitative data; specific concentrations not provided. |

| Hosenkoside C | DMSO | ≥ 100 mg/mL (102.13 mM) | Hygroscopic DMSO can affect solubility; fresh DMSO is recommended. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.55 mM) | Clear solution; for in vivo studies. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.55 mM) | Clear solution; for in vivo studies. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.55 mM) | Clear solution; for in vivo studies. | |

| Hosenkoside K | DMSO | 100 mg/mL (87.62 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.19 mM) | Clear solution; for in vivo studies. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.19 mM) | Clear solution; for in vivo studies. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.19 mM) | Clear solution; for in vivo studies. | |

| Hosenkoside M | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | Qualitative data; specific concentrations not provided. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic solubility of a compound such as this compound in a given solvent. This method is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., DMSO, ethanol, water, buffer)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatic shaker or incubator with shaking capabilities

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vial for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant becomes constant.

-

-

Sample Processing:

-

After the incubation period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

Centrifuge the vial at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L (M).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean solubility with the standard deviation.

-

Visualizations

The following diagrams illustrate a conceptual workflow for solubility determination and a hypothetical signaling pathway where a hosenkoside might exert its biological effects.

Hosenkoside D: An Overview of a Baccharane Glycoside with Unexplored Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current publicly available information on Hosenkoside D, a member of the baccharane glycoside family. It is important to note at the outset that dedicated research on the specific biological activities of this compound is exceptionally limited. Consequently, this document will summarize the available information on the broader Hosenkoside family and related compounds to provide a foundational context for potential future research.

Introduction to Hosenkosides

Hosenkosides are a class of baccharane glycosides, which are triterpenoid saponins. These natural products have been isolated from the seeds of the plant Impatiens balsamina[1][2][3]. The family of Hosenkosides includes several identified members, such as Hosenkoside A, B, C, F, G, H, I, J, K, L, M, N, and O[1][2][3]. While the general chemical structure is known, the specific biological functions of many of these compounds, including this compound, remain largely uncharacterized in peer-reviewed literature.

Biological Activity: Inferences from Related Compounds

Due to the scarcity of data on this compound, this section will draw potential parallels from the more extensively studied ginsenosides, another group of triterpenoid saponins with structural similarities. It is crucial to emphasize that these are hypothetical activities and require dedicated experimental validation for this compound.

Ginsenosides, derived from Panax ginseng, have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties[4][5][6]. For instance, ginsenosides have been shown to modulate inflammatory pathways by targeting the production of reactive oxygen species (ROS)[5]. Some ginsenosides, like Ginsenoside Rd, have shown neuroprotective effects against oxidative injury and cerebral ischemia by activating signaling pathways such as PI3K/Akt and ERK1/2[7][8].

Furthermore, compounds like Ginsenoside compound K have exhibited anti-inflammatory effects by acting as an agonist of the glucocorticoid receptor[9][10]. Given the structural similarities among triterpenoid glycosides, it is plausible that this compound may possess similar biological activities. However, without direct experimental evidence, this remains speculative.

A review of commercially available Hosenkoside C suggests potential anti-inflammatory and antioxidant activities, with one vendor noting its ability to suppress the production of pro-inflammatory cytokines and nitric oxide in ELISA and Griess assays[]. Another vendor mentions anti-tumor activity for Hosenkoside G[12]. These findings for related hosenkosides could provide a starting point for investigating this compound.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield any specific quantitative data (e.g., IC50, EC50 values) for the biological activity of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the public domain. However, researchers interested in investigating this compound could adapt established protocols for similar natural products. Below is a generalized workflow for such an investigation.

General Experimental Workflow for Investigating a Novel Triterpenoid Glycoside

Caption: A generalized experimental workflow for the characterization of this compound's biological activity.

Signaling Pathways: A Hypothetical Framework

Given the lack of specific data for this compound, any depiction of a signaling pathway would be purely speculative. However, based on the activities of related ginsenosides that exhibit anti-inflammatory and neuroprotective effects, a hypothetical pathway of investigation could focus on the NF-κB and MAPK signaling cascades, which are central to inflammation and cellular stress responses.

Hypothetical Anti-Inflammatory Signaling Pathway for Investigation

Caption: A hypothetical anti-inflammatory signaling pathway that could be investigated for this compound.

Conclusion and Future Directions

The biological activity of this compound remains a nascent field of study. While the broader family of Hosenkosides and the structurally related ginsenosides present intriguing pharmacological profiles, dedicated research is imperative to elucidate the specific properties of this compound. Future investigations should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies. Such research would be invaluable in determining its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hosenkoside M | CAS:161016-51-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Hosenkoside K | CAS:160896-49-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Hosenkoside G | baccharane glycoside | CAS# 160896-46-8 | InvivoChem [invivochem.com]

Hosenkoside D: A Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic effects, mechanisms of action, and experimental protocols for Hosenkoside D is currently limited. This document synthesizes available information on closely related baccharane glycosides from Impatiens balsamina, namely Hosenkoside C and Hosenkoside G, to infer the potential therapeutic avenues for this compound. The experimental protocols and signaling pathways described herein are illustrative and based on general methodologies and the activities of these related compounds.

Introduction

This compound is a baccharane glycoside isolated from the seeds of the plant Impatiens balsamina. This plant has a history of use in traditional medicine for various ailments, suggesting a rich source of bioactive compounds. The baccharane glycosides, including the Hosenkoside family, are thought to be key contributors to the plant's pharmacological properties. While research on this compound is sparse, the documented anti-inflammatory, antioxidant, and anti-tumor activities of its congeners, Hosenkoside C and Hosenkoside G, provide a foundation for exploring its therapeutic potential. This guide summarizes the potential therapeutic effects of this compound based on the activities of these closely related molecules.

Potential Therapeutic Effects (Inferred from Related Compounds)

Based on the activities of Hosenkoside C and Hosenkoside G, this compound may possess anti-inflammatory and anti-tumor properties.

Anti-Inflammatory and Antioxidant Potential

Hosenkoside C has been reported to exhibit anti-inflammatory and antioxidant properties. These effects are crucial in combating a wide range of pathological conditions, from autoimmune diseases to neurodegenerative disorders. The proposed activities for Hosenkoside C, and by extension potentially for this compound, are summarized below.

| Therapeutic Effect | Observed Activity in Hosenkoside C | Potential Implication for this compound |

| Anti-inflammatory | Suppression of pro-inflammatory cytokine and nitric oxide (NO) production. | May reduce inflammation in various disease models. |

| Antioxidant | Scavenging of free radicals. | Potential to mitigate oxidative stress and cellular damage. |

| Cardioprotective | Regulation of blood pressure and improvement of endothelial function. | Could offer protective effects against cardiovascular diseases. |

Anti-Tumor Potential

Hosenkoside G has been noted for its anti-tumor activity. This suggests that this compound might also have potential as a cytotoxic or cytostatic agent against cancer cells.

| Therapeutic Effect | Observed Activity in Hosenkoside G | Potential Implication for this compound |

| Anti-tumor | Exerts anti-tumor activity (cell lines and specific mechanisms not detailed in the provided search results). | May inhibit the proliferation of cancer cells. |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing the potential anti-inflammatory and anti-tumor activities, based on standard methodologies and information gathered on related compounds.

In Vitro Anti-Inflammatory Activity Assay

This protocol is designed to assess the ability of a compound to inhibit the production of inflammatory mediators in macrophage-like cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.

-

Inflammatory Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Measurement of Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits.

-

Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vitro Anti-Tumor Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture: A human cancer cell line (e.g., A375 melanoma, as used for testing other baccharane glycosides) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm may be subtracted.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate, based on the known activities of related compounds.

Hypothetical Anti-Inflammatory Signaling Pathway

This diagram depicts a simplified representation of the LPS-induced inflammatory cascade and a potential point of intervention for this compound, inspired by the known anti-inflammatory effects of other natural compounds that inhibit NF-κB signaling.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Anti-Tumor Signaling Pathway

This diagram illustrates a potential mechanism for the anti-tumor effects of this compound, focusing on the PI3K/Akt/mTOR pathway, a common target for anti-cancer compounds. The inhibition of this pathway can lead to decreased cell proliferation and survival.

A Technical Guide to the Putative Mechanism of Action of Hosenkoside D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Hosenkoside D is currently limited. This document synthesizes information on related saponins and compounds from its source, Impatiens balsamina, to propose a putative mechanism of action for research and drug development purposes. All pathways and experimental data should be considered hypothetical in the context of this compound until direct experimental validation is performed.

Introduction

This compound is a baccharane glycoside, a type of saponin isolated from the seeds of Impatiens balsamina L.. This plant has a history of use in traditional medicine for treating various conditions, including inflammation and skin ailments. While direct research into this compound's bioactivity is sparse, the well-documented pharmacological properties of other saponins, such as ginsenosides, and other phytochemicals from Impatiens balsamina, provide a strong foundation for hypothesizing its mechanism of action. This guide outlines the potential anti-inflammatory and neuroprotective pathways this compound may modulate.

Proposed Anti-Inflammatory Mechanism of Action

Saponins are widely recognized for their anti-inflammatory properties. The proposed mechanism for this compound centers on the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators.

2.1 Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many natural saponins exert their anti-inflammatory effects by suppressing this pathway. It is hypothesized that this compound may prevent the degradation of IκBα, the inhibitory protein of NF-κB. This would sequester the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory target genes.

Hosenkoside D: An Analysis of a Baccharane Glycoside with Limited Public Research Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of published research on Hosenkoside D, a baccharane glycoside isolated from the seeds of Impatiens balsamina. Despite its identification over three decades ago, publicly accessible research detailing its specific biological activities, mechanisms of action, and associated signaling pathways remains exceptionally scarce. This document summarizes the available information on this compound and provides context by examining related compounds from the same source.

Introduction to this compound

This compound is a member of the hosenkoside family of baccharane-type glycosides first reported in 1994. These natural products have been isolated from Impatiens balsamina, a plant with a history of use in traditional medicine for treating various ailments, including inflammation and pain. While several other hosenkosides have been the subject of further investigation, this compound has not been extensively studied, and as such, there is a significant gap in the scientific literature regarding its bioactivity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 156823-94-8 | N/A |

| Compound Type | Baccharane Glycoside | |

| Natural Source | Seeds of Impatiens balsamina |

Biological Activity and Efficacy

There is no specific quantitative data on the biological activity or efficacy of this compound in the available scientific literature. However, studies on the extracts of Impatiens balsamina and other isolated baccharane glycosides suggest potential pharmacological activities. Extracts from the plant have been reported to possess anti-inflammatory, antimicrobial, and antitumor properties. For instance, two new baccharane-type glycosides isolated from Impatiens balsamina were evaluated for their in vitro inhibitory activity against cancer cell lines, with one compound showing anti-hepatic fibrosis activity against A375 cells.

Experimental Protocols

Due to the lack of specific research on this compound, detailed experimental protocols for this compound are unavailable. To provide a relevant methodological context for researchers interested in this class of compounds, a summary of protocols used for the analysis of other hosenkosides is presented below.

General Baccharane Glycoside Extraction and Isolation

The general procedure for isolating hosenkosides from Impatiens balsamina seeds involves solvent extraction followed by chromatographic separation. The structures of these compounds are typically elucidated using 2D NMR techniques (such as ¹H-¹H COSY, HMQC, HMBC, and ROESY) and chemical derivatization.[1]

Hypothetical In Vitro Anti-Inflammatory Assay Workflow

Based on the known activities of related compounds, a potential experimental workflow to assess the anti-inflammatory effects of this compound could involve the following steps.

Caption: Hypothetical workflow for in vitro anti-inflammatory screening of this compound.

Signaling Pathways

There is no published research identifying or characterizing any signaling pathways specifically modulated by this compound. However, many natural products with anti-inflammatory and anti-tumor activities are known to interact with key cellular signaling cascades. A plausible, yet uninvestigated, hypothesis is that this compound could modulate pathways such as the NF-κB or MAPK signaling pathways, which are central to inflammation and cell proliferation.

Illustrative NF-κB Signaling Pathway

The following diagram illustrates a simplified, generic NF-κB signaling pathway, a common target for anti-inflammatory compounds. This is a hypothetical representation and has not been experimentally validated for this compound.

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

Conclusion

The current body of scientific literature available in the public domain on this compound is extremely limited. While its existence and chemical class are established, there is a complete lack of data regarding its biological activity, mechanism of action, and interaction with cellular signaling pathways. The information presented on related hosenkosides and the general bioactivities of Impatiens balsamina extracts suggests that this compound could be a candidate for further pharmacological investigation, particularly in the areas of inflammation and oncology. Future research is required to isolate or synthesize sufficient quantities of this compound for comprehensive biological screening and mechanistic studies. Until such studies are conducted and published, any discussion of its therapeutic potential remains speculative.

References

An In-depth Technical Guide to Hosenkoside D for Researchers and Drug Development Professionals

Introduction

Hosenkoside D is a naturally occurring triterpenoid saponin isolated from the plant Impatiens balsamina, commonly known as garden balsam. This plant has a long history of use in traditional medicine for treating various ailments, including inflammation and cancer. As a member of the saponin family, this compound is of significant interest to the scientific community for its potential therapeutic applications. This guide provides a comprehensive overview of the commercial availability of this compound, its potential biological activities, and inferred experimental protocols and signaling pathways based on available research on related compounds and its plant source.

Commercial Suppliers and Specifications

For researchers and drug development professionals seeking to procure this compound for in vitro or in vivo studies, several commercial suppliers offer this compound, typically with high purity suitable for laboratory use. The key specifications from various suppliers are summarized below for easy comparison.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| ChemFaces | 156823-94-8 | C42H72O15 | ≥98% | 5mg, 20mg |

| SparkJade | 156823-94-8 | Not Specified | >98% | 5mg |

| MyBioSource | Not Specified | Not Specified | Research Grade | Inquire for details |

Table 1: Commercial Suppliers and Specifications of this compound

It is recommended to obtain a certificate of analysis from the chosen supplier to confirm the purity and identity of this compound before commencing any experimental work.

Potential Biological Activities

While direct studies on this compound are limited, the pharmacological activities of its source plant, Impatiens balsamina, and related saponins suggest potential anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity: Impatiens balsamina extracts have been traditionally used to treat inflammatory conditions. Research on other triterpenoid saponins suggests that they can modulate inflammatory pathways. A likely mechanism of action for this compound is the inhibition of pro-inflammatory mediators.

Anti-Cancer Activity: Many saponins exhibit cytotoxic effects against various cancer cell lines. The proposed anti-cancer activity of this compound may involve the induction of apoptosis (programmed cell death) in tumor cells.

Experimental Protocols

Based on the known activities of related compounds and extracts from Impatiens balsamina, the following experimental protocols can be adapted to investigate the biological effects of this compound.

1. Assessment of Anti-Inflammatory Activity:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or murine microglial cells (e.g., BV-2).

-

Methodology:

-

Culture the cells in a suitable medium.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

After a 24-hour incubation period, measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

Determine cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

2. Evaluation of Anti-Cancer Activity (Apoptosis Induction):

-

Cell Line: A relevant cancer cell line (e.g., human breast cancer cell line MDA-MB-231, or a prostate cancer cell line).

-

Methodology:

-

Culture the cancer cells in an appropriate medium.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

Assess cell viability using an MTT assay or similar methods.

-

Detect apoptosis using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Analyze the expression of key apoptosis-related proteins, such as caspases (e.g., Caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2), by Western blotting.

-

Potential Signaling Pathways

The signaling pathways through which this compound may exert its biological effects are yet to be definitively elucidated. However, based on studies of analogous compounds, the following pathways are plausible targets.

1. NF-κB Signaling Pathway (Anti-Inflammatory Action):

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds inhibit the activation of NF-κB. This compound may suppress the phosphorylation and subsequent degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Hosenkoside D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Hosenkoside D, a baccharane glycoside found in the seeds of Impatiens balsamina. The methodologies described herein are based on established phytochemical techniques and can be adapted for the purification of other related triterpenoid saponins.

Introduction

This compound is a member of the hosenkoside family of triterpenoid saponins, which have been isolated from Impatiens balsamina L.. Triterpenoid saponins are a diverse group of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. The effective isolation and purification of these compounds are crucial for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents.

This document outlines a multi-step protocol for the isolation and purification of this compound, commencing with the extraction of total saponins from the plant material, followed by a series of chromatographic separations to yield the purified compound.

Data Presentation

The following table summarizes the expected yields from a typical solvent partitioning procedure of a crude extract from Impatiens balsamina, providing a quantitative overview of the initial fractionation process.

| Fraction | Yield (g) from 730 g Crude Extract |

| n-Hexane | 62 |

| Chloroform | 55 |

| Ethyl Acetate | 50 |

| n-Butanol | 86 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Extraction of Total Hosenkosides

This protocol describes the initial extraction of total saponins from the seeds of Impatiens balsamina.

Materials and Reagents:

-

Dried and powdered seeds of Impatiens balsamina

-

70% Ethanol (v/v)

-

Reflux apparatus

-

Filter paper

-

Rotary evaporator

Procedure:

-

The dried seeds of Impatiens balsamina L. are ground into a fine powder.

-

The powdered material is subjected to hot reflux extraction with 70% ethanol at a solid-to-liquid ratio of 1:6 (w/v).

-

The extraction is performed four times, with durations of 60, 45, 30, and 30 minutes, respectively.

-

After each extraction, the mixture is filtered to separate the extract from the solid residue.

-

The filtrates from all extractions are combined.

-

The combined ethanol extract is concentrated under reduced pressure using a rotary evaporator to obtain the crude total hosenkoside extract.

Protocol 2: Solvent Partitioning of Crude Extract

This protocol describes the fractionation of the crude extract based on polarity.

Materials and Reagents:

-

Crude hosenkoside extract

-

Distilled water

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

Procedure:

-

The crude extract is suspended in distilled water.

-

The aqueous suspension is then successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol in a separatory funnel.

-

For each solvent, the mixture is thoroughly shaken, and the layers are allowed to separate.

-

The respective solvent layers are collected.

-

Each solvent fraction is concentrated under reduced pressure to yield the n-hexane, chloroform, ethyl acetate, and n-butanol soluble fractions. The hosenkosides are expected to be concentrated in the more polar fractions (ethyl acetate and n-butanol).

Protocol 3: Chromatographic Purification of this compound

This protocol details the multi-step chromatographic process to isolate this compound from the enriched fractions.

Materials and Reagents:

-

Ethyl acetate or n-Butanol fraction from Protocol 2

-

Silica gel (for column chromatography)

-

Reversed-phase C18 (RP-C18) silica gel

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetonitrile (MeCN)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Silica Gel Column Chromatography

-

The ethyl acetate-soluble fraction is applied to a silica gel column.

-

The column is eluted with a solvent system of chloroform-methanol-water (e.g., in a 4:1:0.1 ratio).

-

Fractions are collected and monitored by TLC to group those with similar profiles. Fractions containing hosenkosides are pooled.

Step 2: Reversed-Phase (RP-C18) Column Chromatography

-

The hosenkoside-rich fractions from the silica gel column are further separated on an RP-C18 silica gel column.

-

The column is eluted with a gradient of aqueous methanol (e.g., starting from 55% aqueous MeOH).

-

Fractions are again collected and analyzed by TLC or analytical HPLC to identify those containing this compound.

Step 3: Semi-Preparative HPLC

-

Fractions containing impure this compound are subjected to final purification using a semi-preparative HPLC system equipped with an RP-C18 column.

-

The mobile phase typically consists of an isocratic or gradient system of aqueous acetonitrile (e.g., 30% aqueous MeCN).

-

The elution is monitored with a suitable detector (e.g., UV or ELSD), and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the isolation and purification of this compound.

Application Notes and Protocols for the NMR Spectroscopic Analysis of Hosenkoside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside D is a triterpenoid saponin, a class of natural products known for their diverse and significant biological activities. The structural elucidation of these complex molecules is fundamental for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the chemical structure of natural products like this compound. This document provides a detailed guide to the NMR spectroscopic analysis of this compound, including generalized experimental protocols and data interpretation strategies. While specific NMR data for this compound is not publicly available, this guide presents a representative dataset for a closely related triterpenoid saponin to illustrate the analytical process.

Chemical Structure of this compound

This compound belongs to the baccharane class of triterpenoid glycosides. Its structure consists of a complex aglycone core with multiple sugar moieties attached. A thorough structural analysis requires the complete assignment of all proton (¹H) and carbon (¹³C) NMR signals.

Molecular Formula: C₄₂H₇₂O₁₅

Experimental Protocols

Detailed and consistent experimental procedures are crucial for acquiring high-quality NMR data. The following protocols are based on established methods for the analysis of similar triterpenoid saponins.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: The choice of solvent is critical for proper dissolution and to minimize solvent signal overlap with key analyte resonances. Deuterated pyridine (Pyridine-d₅) or deuterated methanol (Methanol-d₄) are commonly used for triterpenoid saponins due to their excellent solubilizing properties for these polar compounds.

-

Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for most NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

High-field NMR spectrometers are recommended for the analysis of complex molecules like this compound to achieve better signal dispersion and resolution.

-

Instrumentation: A 500 MHz or higher NMR spectrometer (e.g., Bruker Avance series) is recommended.

-

1D NMR Spectra:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra: Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of the complex spectra of triterpenoid saponins.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, revealing adjacent protons.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different structural fragments and establishing the glycosylation positions.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and the conformation of the molecule.

-

Data Presentation: Representative NMR Data

The following tables present representative ¹H and ¹³C NMR data for a triterpenoid saponin structurally similar to this compound. This data illustrates the typical chemical shift ranges and multiplicities observed for such compounds.

Table 1: Representative ¹H NMR Data (500 MHz, Pyridine-d₅)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.35 | dd | 11.5, 4.5 |

| 12 | 5.48 | t | 3.5 |

| 23 | 1.25 | s | |

| 24 | 1.05 | s | |

| 25 | 0.95 | s | |

| 26 | 1.18 | s | |

| 27 | 1.30 | s | |

| 29 | 0.98 | d | 6.5 |

| 30 | 0.90 | d | 6.5 |

| Sugar Moieties | |||

| Glc-1' | 4.85 | d | 7.8 |

| Rha-1'' | 5.15 | br s | |

| Xyl-1''' | 4.90 | d | 7.5 |

Table 2: Representative ¹³C NMR Data (125 MHz, Pyridine-d₅)

| Position | δ (ppm) | DEPT |

| Aglycone | ||

| 3 | 89.1 | CH |

| 12 | 122.8 | CH |

| 13 | 144.2 | C |

| 23 | 28.2 | CH₃ |

| 24 | 16.9 | CH₃ |

| 25 | 15.7 | CH₃ |

| 26 | 17.5 | CH₃ |

| 27 | 26.1 | CH₃ |

| 28 | 176.5 | C |

| 29 | 17.2 | CH₃ |

| 30 | 21.2 | CH₃ |

| Sugar Moieties | ||

| Glc-1' | 105.2 | CH |

| Glc-2' | 75.3 | CH |

| Glc-3' | 78.5 | CH |

| Glc-4' | 71.8 | CH |

| Glc-5' | 78.1 | CH |

| Glc-6' | 62.9 | CH₂ |

| Rha-1'' | 101.9 | CH |

| Xyl-1''' | 106.5 | CH |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation of this compound.

In Vitro Bioactivity of Hosenkoside D: Application Notes and Protocols

For Research Use Only.

Introduction

Hosenkoside D is a triterpenoid saponin, a class of natural products known for a wide range of biological activities. While specific data on this compound is limited, related compounds have demonstrated significant potential in preclinical studies. These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the in vitro bioactivity of this compound, focusing on its potential anti-inflammatory, anti-cancer, and neuroprotective properties. The protocols outlined below are standard and robust methods to screen and characterize the compound's efficacy and mechanism of action at the cellular level.

I. Anti-inflammatory Activity

Triterpenoid saponins are known to modulate inflammatory responses. A key mechanism is the inhibition of pro-inflammatory mediators in immune cells such as macrophages. The following assays are designed to quantify the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.

Illustrative Data Summary: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Inducer | This compound Concentration | Result (Illustrative) |

| Cell Viability (MTT) | RAW 264.7 | - | 1 - 100 µM | No significant cytotoxicity observed |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 10 µM | 45% inhibition |

| 25 µM | 68% inhibition | |||

| 50 µM | 85% inhibition (IC₅₀ ≈ 12.5 µM) | |||

| TNF-α Secretion (ELISA) | RAW 264.7 | LPS (1 µg/mL) | 25 µM | 55% reduction in TNF-α levels |

| IL-6 Secretion (ELISA) | RAW 264.7 | LPS (1 µg/mL) | 25 µM | 62% reduction in IL-6 levels |

Note: The data presented in this table is for illustrative purposes only and is intended to represent potential outcomes.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include vehicle-treated and LPS-only controls.

-

2. MTT Assay for Cytotoxicity

-

Principle: Measures cell viability by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Protocol:

-

After the 24-hour treatment with this compound (without LPS), remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Griess Assay for Nitric Oxide (NO) Production

-

Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Protocol:

-

After the 24-hour co-treatment with this compound and LPS, collect 50 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

-

4. ELISA for TNF-α and IL-6

-

Principle: A quantitative immunoassay to measure the concentration of specific cytokines in the cell culture supernatant.

-

Protocol:

-

Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Signaling Pathway and Workflow Diagrams

Application Notes and Protocols for Cell-based Assays Using Hosenkoside D

Disclaimer: Scientific literature with specific cell-based assay data for Hosenkoside D is limited. The following application notes and protocols are based on established methodologies for related compounds, such as Hosenkoside C, and general practices for assessing the anti-inflammatory, anti-cancer, and neuroprotective potential of natural products. Researchers should adapt and optimize these protocols for their specific cell models and experimental goals.

Application Notes

This compound, a baccharane glycoside, is a subject of growing interest for its potential therapeutic properties. Cell-based assays are fundamental in elucidating its mechanism of action and quantifying its biological effects. These assays provide a controlled environment to study cellular responses to this compound, offering insights into its efficacy in various disease models.

Anti-Inflammatory Activity

This compound can be evaluated for its ability to modulate inflammatory responses in vitro. A common approach is to use a murine macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. Key endpoints to measure include the production of pro-inflammatory mediators.

-

Nitric Oxide (NO) Production: The Griess assay is a straightforward colorimetric method to quantify nitrite, a stable and quantifiable breakdown product of NO. A reduction in LPS-induced NO production in the presence of this compound suggests anti-inflammatory potential.

-

Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants can be measured using Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition of these cytokines is a key indicator of anti-inflammatory activity.

Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of this compound against various cancer cell lines can be determined using cell viability assays.

-

Cell Viability and Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. A dose-dependent decrease in the viability of cancer cells treated with this compound would indicate cytotoxic or cytostatic effects. This allows for the determination of the half-maximal inhibitory concentration (IC50).

Neuroprotective Effects

The potential of this compound to protect neuronal cells from damage can be investigated using models of oxidative stress or neurotoxicity.

-

Protection Against Oxidative Stress: Human neuroblastoma cells, such as SH-SY5Y, can be exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) to induce cell death. The protective effect of pre-treating the cells with this compound can be quantified by measuring cell viability using the MTT assay. An increase in cell survival would suggest neuroprotective properties.

Data Presentation

The following tables are templates for presenting quantitative data from the described assays. Researchers should populate them with their experimental results.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (untreated) | 0 | Baseline | N/A |

| LPS (1 µg/mL) | 0 | High | 0% |

| LPS + this compound | 1 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 50 | ||

| LPS + this compound | 100 |

Table 2: Cytotoxic Effect of this compound on a Cancer Cell Line (e.g., HCT116)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| IC50 (µM) |

Table 3: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | This compound (µM) | H₂O₂ (µM) | Cell Viability (%) (Mean ± SD) |

| Control | 0 | 0 | 100 ± 4.5 |

| H₂O₂ alone | 0 | 100 | 50 ± 6.1 |

| This compound + H₂O₂ | 1 | 100 | |

| This compound + H₂O₂ | 10 | 100 | |

| This compound + H₂O₂ | 50 | 100 |

Experimental Protocols

Protocol: Nitric Oxide (NO) Production using Griess Assay

Objective: To quantify the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the untreated control wells) and incubate for another 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of supernatant.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol: Cell Viability using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Appropriate cell culture medium with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Cytokine Quantification using ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

-

ELISA kit for the target cytokine (e.g., mouse TNF-α or IL-6)

-

Cell culture supernatants (from the NO assay experiment or a parallel experiment)

-

Wash buffer, detection antibody, enzyme conjugate, and substrate as per the kit instructions

-

96-well ELISA plates (pre-coated with capture antibody)

-

Stop solution (e.g., 2N H₂SO₄)

Procedure:

-

Plate Preparation: Prepare the ELISA plate as per the manufacturer's instructions (this usually involves washing the pre-coated plate).

-

Sample and Standard Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[1]

-

Washing: Wash the wells multiple times with the provided wash buffer.

-

Detection Antibody: Add the biotin-conjugated detection antibody and incubate for 1 hour.[1]

-

Washing: Repeat the washing steps.

-

Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate for 30 minutes.

-

Washing: Repeat the washing steps.

-

Substrate Addition: Add the TMB substrate and incubate in the dark for 15-30 minutes until a color develops.[1]

-

Stop Reaction: Add the stop solution to each well.[1]

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration in the samples using the standard curve.

Mandatory Visualizations

Caption: NF-κB Signaling Pathway in Inflammation.

Caption: Workflow for In Vitro Anti-Inflammatory Assays.

References

Application Notes: Hosenkoside D as a Standard for Phytochemical Analysis

Introduction

Hosenkoside D is a baccharane glycoside, a class of triterpenoid saponins, that can be isolated from the seeds of Impatiens balsamina. As with other saponins, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. The use of a well-characterized analytical standard is crucial for the qualitative and quantitative analysis of this compound in plant extracts, herbal preparations, and biological matrices. This document provides detailed protocols and application notes for the use of this compound as a phytochemical standard.

Physicochemical Properties (Data for related Hosenkosides)

| Property | Value (for Hosenkoside M) | Reference |

| Molecular Formula | C₅₃H₉₀O₂₄ | |

| Molecular Weight | 1111.28 | |

| Appearance | Powder | |

| Purity | 95% - 99% |

Storage and Handling

Proper storage and handling of this compound as an analytical standard are critical to maintain its integrity and ensure accurate and reproducible results.

-

Storage of Solid Compound: this compound powder should be stored at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years).

-

Stock Solutions: Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration curves.

Materials:

-

This compound reference standard

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Methanol, HPLC grade

-

Deionized water, HPLC grade

-

Volumetric flasks

-

Micropipettes

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve the weighed standard in 1.0 mL of DMSO. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

-

Working Solutions:

-

Prepare a series of working solutions by diluting the stock solution with methanol or a mixture of methanol and water to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD) Method for Quantification

This protocol provides a general HPLC method suitable for the quantification of triterpenoid saponins like this compound. Method validation is required before routine use.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| Instrument | HPLC system with a Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% formic acid (Gradient elution) |

| Gradient Program | 0-20 min, 30-60% A; 20-30 min, 60-90% A; 30-35 min, 90% A; 35-40 min, 30% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm (or wavelength of maximum absorbance for this compound) |

| Injection Volume | 10 µL |

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Prepare the sample extract by dissolving a known amount in the initial mobile phase composition and filtering it through a 0.45 µm syringe filter.

-

Inject the sample solution into the HPLC system.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Protocol 3: Potential Signaling Pathway Investigation - NF-κB Inhibition Assay

Based on the known activities of other triterpenoid saponins, this compound may modulate inflammatory pathways. This protocol outlines a general workflow to investigate the effect of this compound on the NF-κB signaling pathway.

Workflow:

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical validation data for the HPLC-DAD method described above, which would need to be experimentally determined for this compound.

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a plausible mechanism of action for this compound, based on the known anti-inflammatory effects of similar saponins which often involve the inhibition of the NF-κB signaling pathway.

Application Notes and Protocols: Ginsenoside Rd and Compound K in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary active saponins in ginseng, have garnered significant attention for their potential therapeutic applications in oncology. Among the various ginsenosides, Ginsenoside Rd and its metabolite, Compound K (CK), have demonstrated notable anti-cancer activities in a multitude of cancer cell line studies. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of various signaling pathways. These application notes provide a comprehensive overview of the in vitro effects of Ginsenoside Rd and Compound K on cancer cells, along with detailed protocols for key experimental assays.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Ginsenoside Rd and Compound K in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Assay |